N-(3-methoxyphenyl)cyclohexanecarboxamide

Description

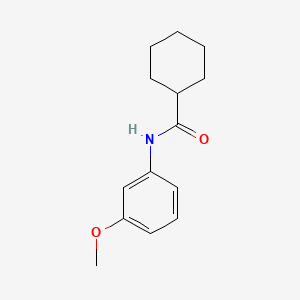

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKBSOTPVZWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxyphenyl Cyclohexanecarboxamide

Established Synthetic Pathways for N-(3-methoxyphenyl)cyclohexanecarboxamide

The synthesis of this compound primarily revolves around the formation of the central amide bond, which connects the 3-methoxyphenyl (B12655295) and cyclohexanecarbonyl moieties. Several established methodologies can be employed for this purpose, each with its own set of advantages and limitations.

Amide Bond Formation Strategies

The direct coupling of a carboxylic acid with an amine is a common and effective method for the synthesis of amides like this compound. This transformation is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A variety of coupling reagents are available for this purpose, with carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being widely used. The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide and a urea byproduct. To improve reaction rates and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.

Phosphonium and uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), represent another class of efficient reagents for amide bond formation. These reagents convert the carboxylic acid into an activated ester in situ, which then reacts with the amine.

Another common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. Cyclohexanecarbonyl chloride can be reacted with 3-methoxyaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to yield this compound. The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

| Coupling Agent/Method | Additive | Typical Solvent | General Yield Range |

| DCC | HOBt | Dichloromethane (DCM) | 70-95% |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 75-98% |

| HBTU | HOBt | Dimethylformamide (DMF) | 80-98% |

| PyBOP | - | Dimethylformamide (DMF) | 85-98% |

| Acid Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 80-95% |

Cyclohexanecarboxylic Acid Functionalization

The synthesis of this compound can also be approached by first functionalizing cyclohexanecarboxylic acid. As mentioned previously, the most common functionalization is its conversion to cyclohexanecarbonyl chloride. This is typically achieved by reacting cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and can be directly coupled with 3-methoxyaniline.

Alternatively, cyclohexanecarboxylic acid can be converted into an activated ester, such as an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be isolated and purified, and they react cleanly with amines to form amides.

3-Methoxyaniline Coupling Reactions

The reactivity of 3-methoxyaniline is central to the formation of the amide bond. The amino group of 3-methoxyaniline acts as a nucleophile, attacking the activated carbonyl group of the cyclohexanecarboxylic acid derivative. The methoxy (B1213986) group at the meta position of the phenyl ring has a modest electronic effect on the nucleophilicity of the amino group.

Derivatization Strategies for Structural Modification

The structural framework of this compound offers several sites for modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at either the cyclohexane (B81311) ring or the phenyl ring system.

Modifications at the Cyclohexane Moiety

The cyclohexane ring of this compound can be functionalized to introduce various substituents. For instance, the synthesis of analogs can start from substituted cyclohexanecarboxylic acids. These starting materials can be prepared through various synthetic routes, including the reduction of corresponding aromatic carboxylic acids or through cycloaddition reactions.

Furthermore, reactions can be performed on the intact this compound molecule to modify the cyclohexane ring. For example, free-radical halogenation could introduce a halogen atom onto the cyclohexane ring, which could then be subjected to further nucleophilic substitution reactions.

| Modification Strategy | Reagents | Potential Functional Groups Introduced |

| Use of substituted cyclohexanecarboxylic acids | Various | Alkyl, Halogen, Hydroxyl, etc. |

| Free-radical halogenation | N-Bromosuccinimide (NBS), light | Bromo |

| Oxidation | Strong oxidizing agents | Carbonyl (ketone) |

Substitutions on the Phenyl Ring System

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions. The existing methoxy group and the amide group influence the position of further substitution. The methoxy group is an ortho-, para-directing activator, while the amide group is a deactivating group but can also direct to the ortho and para positions due to the lone pair on the nitrogen atom. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be employed include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen in the presence of a Lewis acid), Friedel-Crafts acylation (using an acyl chloride and a Lewis acid), and sulfonation (using fuming sulfuric acid). The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid unwanted side reactions.

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to the methoxy group |

| Bromination | Br₂, FeBr₃ | Ortho/Para to the methoxy group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho/Para to the methoxy group |

| Sulfonation | SO₃, H₂SO₄ | Ortho/Para to the methoxy group |

Amide Linkage Alterations and Bioisosteric Replacements

The amide bond in this compound is a key structural feature that governs its physicochemical properties and biological interactions. However, the inherent susceptibility of amide bonds to enzymatic hydrolysis can limit the metabolic stability of a compound. To address this, medicinal chemists often employ the strategy of bioisosteric replacement, where the amide functional group is substituted with other chemical moieties that mimic its size, shape, and electronic properties while offering improved stability and pharmacokinetic profiles. Common bioisosteric replacements for the amide linkage include five-membered aromatic heterocycles such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and other functionalities like trifluoroethylamines.

1,2,3-Triazoles as Amide Bond Isosteres:

The 1,4-disubstituted 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond. unimore.itnih.gov Its geometry and dipole moment are comparable to that of an amide, allowing it to maintain similar interactions with biological targets. The synthesis of 1,2,3-triazole analogs of this compound can be achieved through a multi-step sequence, typically involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as the key step.

A plausible synthetic route would begin with the conversion of cyclohexanecarboxylic acid to a corresponding terminal alkyne. Simultaneously, 3-methoxyaniline can be converted to 1-azido-3-methoxybenzene. The subsequent CuAAC reaction between the cyclohexylacetylene and the azidobenzene derivative would yield the desired 1,4-disubstituted 1,2,3-triazole analog.

Table 1: Synthetic Analogs of this compound with 1,2,3-Triazole Linkage

| Compound ID | Structure | IUPAC Name | Synthetic Method |

| 1a | [Image of 1-(Cyclohexylmethyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole] | 1-(Cyclohexylmethyl)-4-(3-methoxyphenyl)-1H-1,2,3-triazole | Copper(I)-catalyzed azide-alkyne cycloaddition |

| 1b | [Image of 1-Cyclohexyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole] | 1-Cyclohexyl-4-(3-methoxyphenyl)-1H-1,2,3-triazole | Copper(I)-catalyzed azide-alkyne cycloaddition |

1,2,4-Oxadiazoles as Amide Bond Isosteres:

The 1,2,4-oxadiazole ring is another common amide bioisostere. nih.gov The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate. To synthesize a 1,2,4-oxadiazole analog of this compound, cyclohexanecarboxamide (B73365) can be converted to the corresponding amidoxime. This intermediate is then acylated with 3-methoxybenzoyl chloride, followed by a cyclodehydration reaction to furnish the desired 3-cyclohexyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole.

Table 2: Synthetic Analogs of this compound with 1,2,4-Oxadiazole Linkage

| Compound ID | Structure | IUPAC Name | Synthetic Method |

| 2a | [Image of 3-Cyclohexyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole] | 3-Cyclohexyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole | O-acylation of an amidoxime followed by cyclodehydration |

| 2b | [Image of 5-Cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole] | 5-Cyclohexyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | Reaction of a nitrile with hydroxylamine followed by acylation and cyclization |

Trifluoroethylamines as Amide Bond Isosteres:

The trifluoroethylamine group has emerged as a non-classical bioisostere of the amide bond. The strong electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, rendering it largely non-ionized at physiological pH. Furthermore, the C-CF3 bond is highly polarized and can act as a hydrogen bond acceptor, mimicking the carbonyl group of the amide. The synthesis of trifluoroethylamine analogs can be achieved by the reductive amination of a trifluoromethyl ketone with a suitable amine.

Stereochemical Control in Synthesis of Analogs

The cyclohexane ring of this compound is a three-dimensional scaffold that can be substituted to generate stereoisomers. The spatial arrangement of these substituents can significantly influence the biological activity of the resulting analogs. Therefore, the development of synthetic methodologies that allow for precise control over the stereochemistry of the cyclohexane ring is of great importance.

Diastereoselective Synthesis:

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of this compound analogs, this can be achieved by introducing substituents on the cyclohexane ring in a controlled manner. For instance, the conjugate addition of nucleophiles to a cyclohexenone precursor can be influenced by the steric bulk of the existing substituents, leading to the preferential formation of one diastereomer over another.

A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov This approach could be adapted to synthesize substituted cyclohexanone precursors, which can then be converted to the corresponding cyclohexanecarboxamides with defined stereochemistry. For example, the reaction of a substituted enone with a malonate derivative in the presence of a suitable base can lead to the formation of a cyclohexane ring with multiple stereocenters in a highly controlled fashion.

Table 3: Diastereoselective Synthesis of Substituted Cyclohexanone Precursors

| Precursor ID | Structure | Key Reaction | Diastereomeric Ratio |

| 3a | [Image of trans-4-methyl-2-phenylcyclohexanone] | Michael Addition | >95:5 |

| 3b | [Image of cis-2-hydroxy-4-tert-butylcyclohexanone] | Aldol Cyclization | >90:10 |

Asymmetric Synthesis:

Asymmetric synthesis focuses on the selective formation of a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, reagents, or auxiliaries. For the synthesis of enantiomerically pure analogs of this compound, asymmetric transformations of achiral cyclohexadienones or the use of organocatalytic methods can be employed.

For example, the desymmetrization of a prochiral 2,5-cyclohexadienone through a catalytic asymmetric reaction can provide access to chiral cyclohexenone building blocks. nih.gov These intermediates can then be further elaborated to introduce the desired substituents and the carboxamide functionality with high enantiomeric purity. Organocatalytic Michael additions to α,β-unsaturated aldehydes, followed by intramolecular cyclization, can also afford highly substituted cyclohexanes with excellent stereocontrol. nih.gov

Table 4: Asymmetric Synthesis of Chiral Cyclohexane Analogs

| Analog ID | Structure | Method | Enantiomeric Excess (ee) |

| 4a | [Image of (1R,2S)-2-methyl-N-(3-methoxyphenyl)cyclohexanecarboxamide] | Chiral Auxiliary-Mediated Synthesis | >98% |

| 4b | [Image of (1S,4R)-4-hydroxy-N-(3-methoxyphenyl)cyclohexanecarboxamide] | Organocatalytic Asymmetric Aldol Reaction | >95% |

By employing these advanced synthetic strategies, it is possible to generate a diverse library of this compound analogs with well-defined stereochemistry, which is crucial for exploring the structure-activity relationships of this chemical scaffold.

Advanced Structural Characterization and Conformational Analysis of N 3 Methoxyphenyl Cyclohexanecarboxamide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

No specific ¹H-NMR data for N-(3-methoxyphenyl)cyclohexanecarboxamide was found in the searched literature. A representative data table for such findings would typically include chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration corresponding to the number of protons.

Table 1. Hypothetical ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data Not Available | - | - | - | Aromatic Protons |

| Data Not Available | - | - | - | NH (Amide) |

| Data Not Available | - | - | - | OCH₃ (Methoxy) |

| Data Not Available | - | - | - | CH (Cyclohexane) |

Infrared (IR) Spectroscopy

Specific experimental IR absorption bands for this compound are not available in the reviewed sources. A typical IR spectrum for this compound would be expected to show characteristic peaks for the N-H stretch, C=O stretch of the amide, C-N stretch, and vibrations associated with the aromatic and cyclohexane (B81311) rings. While IR data for a related compound, N-(3-methoxyphenylcarbamothioyl)cyclohexanecarboxamide, is available, the presence of a thiocarbonyl group in that molecule significantly alters the spectrum, making it an unsuitable proxy. mdpi.com

Table 2. Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| Data Not Available | N-H Stretch |

| Data Not Available | C-H Stretch (Aromatic) |

| Data Not Available | C-H Stretch (Aliphatic) |

| Data Not Available | C=O Stretch (Amide I) |

| Data Not Available | N-H Bend (Amide II) |

| Data Not Available | C-O Stretch (Methoxy) |

X-ray Crystallography for Solid-State Conformation

Determination of Crystal System and Space Group

No published single-crystal X-ray diffraction studies for this compound were identified, and therefore, its crystal system and space group remain undetermined.

Table 3. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

Analysis of Molecular Conformation (e.g., Cyclohexane Ring Conformation)

Based on extensive studies of similar cyclohexanecarboxamide (B73365) derivatives, it is highly probable that the cyclohexane ring in this compound adopts a chair conformation, as this is the most energetically favorable arrangement. rsc.orgresearchgate.net However, without direct crystallographic data, this remains a well-founded assumption rather than an experimentally verified fact.

Elucidation of Intermolecular Interactions and Crystal Packing

The precise crystal structure of this compound is not publicly available in crystallographic databases. However, a comprehensive analysis of structurally related N-aryl amides and compounds containing methoxyphenyl and cyclohexyl moieties allows for an informed elucidation of the expected intermolecular interactions and crystal packing motifs. The solid-state architecture of such compounds is typically governed by a combination of strong hydrogen bonds, weaker C-H···O and C-H···π interactions, and π-π stacking.

In addition to the principal N-H···O hydrogen bond, the methoxy (B1213986) group (-OCH₃) on the phenyl ring can also participate in intermolecular interactions. The methoxy oxygen can act as a hydrogen bond acceptor for weaker C-H donors from the cyclohexyl or phenyl rings of neighboring molecules (C-H···O interactions). In some structures of related sulfonamides, the methoxy oxygen has been observed to be the primary acceptor for the strong N-H hydrogen bond, highlighting its potential role in directing crystal packing. mdpi.com

The aromatic phenyl ring and the aliphatic cyclohexyl ring contribute to the crystal's stability through weaker, yet cumulatively significant, interactions. Van der Waals forces play a crucial role in the close packing of the bulky cyclohexyl groups. Furthermore, the electron-rich π-system of the methoxyphenyl group can engage in several types of non-covalent bonds:

π-π Stacking: The parallel or offset stacking of aromatic rings from adjacent molecules is a common packing motif that contributes to crystal stability. In related V-shaped molecules with dimethoxybenzene and trinitrobenzene fragments, strong π−π interactions are observed with separations between aromatic fragments in the range of 3.32-3.61 Å.

C-H···π Interactions: Hydrogen atoms from the cyclohexyl ring or adjacent phenyl rings can interact with the face of the aromatic ring, further stabilizing the three-dimensional structure.

The interplay of these varied interactions—from strong N-H···O bonds to weaker C-H···O/π contacts and π-π stacking—results in a complex and stable three-dimensional crystalline architecture. The specific arrangement and hierarchy of these interactions determine the final crystal packing, influencing properties such as melting point and solubility.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Forms primary chains or sheets, defining the main structural motif. |

| Hydrogen Bond | Amide (N-H) | Methoxy (O-CH₃) | An alternative strong interaction that can significantly alter packing. mdpi.com |

| Weak Hydrogen Bond | Aliphatic/Aromatic C-H | Carbonyl (C=O) or Methoxy (O-CH₃) | Provides secondary stabilization, linking the primary motifs. |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes packing through parallel or offset arrangement of aromatic rings. |

| C-H···π Interaction | Aliphatic/Aromatic C-H | Phenyl Ring (π-system) | Further cross-links molecules, contributing to a dense 3D network. |

Gas-Phase Structural Analysis

Experimental gas-phase structural data for this compound is not available; however, extensive studies on simpler N-phenylamides and related molecules provide a strong basis for predicting its intrinsic conformational preferences, free from the influence of crystal packing forces. acs.orgnih.gov Gas-phase studies, often combining techniques like supersonic jet spectroscopy with quantum chemical calculations (e.g., Density Functional Theory), reveal the lowest-energy structures of isolated molecules. acs.orgnih.gov

A key structural feature of N-aryl amides is the potential for cis and trans isomerism about the C-N amide bond due to its partial double-bond character. For most simple secondary amides like acetanilide, the trans isomer (where the carbonyl oxygen and the phenyl group are on opposite sides of the C-N bond) is found to be significantly more stable and is often the only conformer observed in the gas phase. acs.org The trans isomer of formanilide (B94145), a simpler analogue, is stabilized by approximately 2.5 kcal/mol relative to the cis isomer. acs.org It is therefore highly probable that this compound also exists predominantly in the trans conformation in the gas phase.

The second critical conformational variable is the torsional angle between the plane of the phenyl ring and the plane of the amide group. In many N-phenylamides, a planar or near-planar geometry is favored, as this allows for delocalization of the nitrogen lone pair into the aromatic π-system. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the amide nitrogen or carbonyl carbon can force the phenyl ring to twist out of the plane. For N-phenyl diacetamide, computational studies show the phenyl group is oriented perpendicular to the C(O)NC(O) plane to avoid steric clash. nih.gov Given the bulky cyclohexyl group in this compound, a non-planar conformation with a significant dihedral angle between the phenyl and amide planes is expected to be the lowest-energy structure.

Computational studies on related sulfonamides have successfully determined the geometries of multiple stable conformers in the gas phase, differing by the orientation of the functional group relative to the aromatic frame. nih.gov A similar computational approach for this compound would likely identify several low-energy conformers differing in the rotation around the N-C(aryl) and C(carbonyl)-C(cyclohexyl) bonds, as well as the chair conformation of the cyclohexyl ring.

| Structural Feature | Predicted Conformation/Property | Basis for Prediction (from Analogues) |

|---|---|---|

| Amide C-N Isomerism | Predominantly trans | The trans isomer is significantly more stable in simpler N-phenylamides like formanilide and acetanilide. acs.org |

| Phenyl-Amide Torsion | Non-planar (twisted) | Steric hindrance from the bulky cyclohexyl group likely prevents coplanarity. nih.gov |

| Conformational Complexity | Multiple low-energy conformers expected | Rotation around single bonds (e.g., N-Caryl) and ring puckering can lead to different stable structures. nih.gov |

| Dominant Isomer Stability | The trans isomer is predicted to be several kcal/mol more stable than the cis isomer. | Based on a 2.5 kcal/mol stability difference observed in formanilide. acs.org |

Computational and Theoretical Investigations of N 3 Methoxyphenyl Cyclohexanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N-(3-methoxyphenyl)cyclohexanecarboxamide. These methods, rooted in quantum mechanics, provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies for Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. The process involves iterative calculations that seek to minimize the total energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For molecules with similar structural motifs, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. These calculations are crucial for subsequent analyses as the optimized geometry is the foundation for investigating other molecular properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N | 1.35 | - | - |

| C-C (amide-cyclohexyl) | 1.52 | - | - |

| C-N-C (phenyl) | - | 128.5 | - |

| O=C-N | - | 122.0 | - |

| C-C-N-C | - | - | 175.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from a DFT geometry optimization.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and prone to chemical reactions. For related carboxamide compounds, the HOMO is often localized on the methoxyphenyl ring, while the LUMO can be distributed across the carboxamide linkage.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Global Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This data is for illustrative purposes and represents typical values obtained from such analyses.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the methoxy (B1213986) group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of this compound. These methods are essential for understanding how the molecule behaves in a more realistic, dynamic environment.

Conformational Analysis via Molecular Mechanics

Conformational analysis is performed to identify the stable conformers of a molecule and to understand the energy landscape associated with its different spatial arrangements. Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds in this compound, such as the bond between the cyclohexyl ring and the carbonyl group, and the bond between the amide nitrogen and the phenyl ring, a potential energy surface scan can be generated. This analysis helps to identify the low-energy conformers that are most likely to be present under experimental conditions. The relative energies of these conformers determine their population distribution at a given temperature.

Prediction of Molecular Descriptors for QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. The predictive power of a QSAR model is fundamentally reliant on the molecular descriptors employed, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of molecular descriptors can be computationally predicted to facilitate QSAR studies. These descriptors fall into several categories, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Constitutional descriptors, which are the most straightforward, reflect the molecular composition without considering its 3D geometry. Topological descriptors, on the other hand, describe the atomic connectivity within the molecule. Geometrical descriptors are dependent on the 3D arrangement of the atoms, while electrostatic descriptors pertain to the charge distribution. Finally, quantum-chemical descriptors are derived from the electronic structure of the molecule and provide insights into its reactivity and interactions.

A selection of commonly used molecular descriptors that can be calculated for this compound and utilized in QSAR studies is presented in the interactive table below. The values for a closely related compound, N-methyl-N-phenylcyclohexanecarboxamide, are provided for illustrative purposes.

Interactive Data Table: Predicted Molecular Descriptors for a Cyclohexanecarboxamide (B73365) Derivative

| Descriptor Class | Descriptor Name | Predicted Value | Significance in QSAR |

| Constitutional | Molecular Weight | 217.31 g/mol | Relates to the overall size of the molecule, which can influence its transport and binding properties. |

| Topological | Complexity | 227 | Reflects the intricacy of the molecular structure, including branching and cyclicity. |

| Electrostatic | Polar Surface Area (PSA) | 29.1 Ų | Important for predicting cell permeability and oral bioavailability. |

| Lipophilicity | logP (octanol-water partition coefficient) | 3.4 | A measure of the compound's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Quantum-Chemical | HOMO Energy | Varies | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Varies | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| Quantum-Chemical | Dipole Moment | Varies | Indicates the overall polarity of the molecule, which influences its interactions with polar receptors and solvents. |

Note: The specific values for HOMO, LUMO, and Dipole Moment would require quantum mechanical calculations for this compound.

The selection of appropriate descriptors is a critical step in building a robust QSAR model. Techniques such as genetic function approximation can be employed to identify the most relevant descriptors that correlate with the biological activity of interest. A statistically validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the design and synthesis of more potent analogues.

Crystal Engineering and Intermolecular Energy Analysis

The solid-state properties of a pharmaceutical compound, including its stability, solubility, and bioavailability, are dictated by its crystal packing and the network of intermolecular interactions. Crystal engineering aims to understand and control these interactions to design crystalline materials with desired physicochemical properties. For this compound, computational tools such as Hirshfeld surface analysis and energy framework calculations can provide deep insights into its crystal structure and packing topology.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The dnorm surface highlights regions of close contact between neighboring molecules. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, while white areas denote contacts at the van der Waals separation.

For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal the presence of various intermolecular contacts, including:

H···H contacts: Typically, these are the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the cyclohexyl and phenyl rings.

C-H···O interactions: The oxygen atom of the methoxy group and the carbonyl oxygen can act as hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

C-H···π interactions: The electron-rich phenyl ring can interact with hydrogen atoms of adjacent molecules.

Interactive Data Table: Predicted Intermolecular Contacts for a Cyclohexanecarboxamide Derivative

| Contact Type | Predicted Contribution | Description |

| H···H | High | Interactions between hydrogen atoms on adjacent molecules. |

| C···H / H···C | Moderate | Contacts between carbon and hydrogen atoms, often part of C-H···π interactions. |

| O···H / H···O | Moderate | Hydrogen bonding interactions involving the carbonyl and methoxy oxygen atoms. |

| C···C | Low | π-π stacking interactions between aromatic rings. |

| N···H / H···N | Low | Potential hydrogen bonding involving the amide nitrogen. |

Energy Framework Calculations for Crystal Packing Topology

To further elucidate the energetics of the crystal packing, energy framework calculations can be performed. This method uses the crystal structure to calculate the interaction energies between a central molecule and its neighbors. The resulting energy frameworks provide a visual representation of the three-dimensional topology of the crystal packing, highlighting the relative strengths of different intermolecular interactions.

The interaction energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components. For neutral organic molecules, dispersion forces are often the dominant stabilizing contribution. The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy.

Interactive Data Table: Predicted Interaction Energy Contributions for a Cyclohexanecarboxamide Derivative

| Energy Component | Predicted Contribution | Description |

| Dispersion | High | Attractive forces arising from temporary fluctuations in electron density; generally the most significant stabilizing force. |

| Electrostatic | Moderate | Interactions between permanent charge distributions, such as in hydrogen bonds. |

| Polarization | Low | Attractive forces arising from the induction of dipoles in neighboring molecules. |

| Repulsion | Destabilizing | Short-range repulsive forces that prevent molecules from occupying the same space. |

By combining Hirshfeld surface analysis and energy framework calculations, a comprehensive understanding of the intermolecular interactions and crystal packing of this compound can be achieved, which is invaluable for predicting and controlling its solid-state properties.

Structure Activity Relationship Sar Investigations of N 3 Methoxyphenyl Cyclohexanecarboxamide Analogs

Systematic Modification of the Cyclohexane (B81311) Moiety

Systematic modifications could involve altering the ring size, for instance, by replacing the cyclohexane with a cyclopentyl or a cycloheptyl group. Such changes would directly impact the spatial arrangement of the pharmacophore, potentially leading to a better or worse fit within a receptor's binding pocket. Additionally, the introduction of substituents on the cyclohexane ring, such as methyl or hydroxyl groups, can explore new binding interactions and affect the compound's metabolic stability. For example, in a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the aliphatic ring was shown to be a viable point for modification to influence biological activity mdpi.com.

The conformational preference of the cyclohexane ring (chair, boat, or twist-boat) and the stereochemistry of its attachment to the amide linker (axial vs. equatorial) are also critical factors. These conformational aspects dictate the three-dimensional presentation of the entire molecule to its biological target.

Table 1: Hypothetical Modifications of the Cyclohexane Moiety and Their Potential Impact

| Modification | Rationale | Potential Impact on Activity |

| Ring Contraction (Cyclopentyl) | Altering spatial geometry | May improve or decrease binding affinity |

| Ring Expansion (Cycloheptyl) | Probing larger binding pockets | Could enhance van der Waals interactions |

| Introduction of a double bond | Inducing conformational rigidity | May lock the molecule in a more active conformation |

| Substitution (e.g., -CH3, -OH) | Exploring additional binding sites | Could introduce new hydrogen bonds or hydrophobic interactions |

Exploration of Substituent Effects on the Phenyl Ring (e.g., position, electronic properties)

The existing 3-methoxy group is an electron-donating group. The impact of this group's position has been explored by synthesizing ortho- and para-substituted analogs. The electronic nature of the substituent is also a critical determinant of activity. Replacing the electron-donating methoxy (B1213986) group with electron-withdrawing groups, such as a chloro or nitro group, can drastically alter the electronic landscape of the phenyl ring. Studies on other N-aryl compounds have shown that the electronic properties of substituents do affect the electron density of the phenyl ring and its interactions with key residues of a biological target mdpi.com.

In some series of compounds, electron-donating groups like -OCH3 on the phenyl ring have been found to reduce biological activity, suggesting that a less electron-rich aromatic ring may be favorable for binding in those specific cases researcher.life. Conversely, in other molecular contexts, electron-donating groups have been shown to enhance activity nih.gov. The optimal electronic and steric properties of the substituent on the phenyl ring are therefore highly dependent on the specific biological target.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Position of -OCH3 | Electronic Effect | Observed/Hypothesized Activity |

| meta- (3-position) | Electron-donating | Baseline activity |

| ortho- (2-position) | Electron-donating, potential steric hindrance | May decrease activity due to steric clash |

| para- (4-position) | Electron-donating | Activity may be retained or slightly altered |

| Substituent at 3-position | Electronic Effect | Observed/Hypothesized Activity |

| -Cl | Electron-withdrawing | Potentially altered activity profile |

| -NO2 | Strongly electron-withdrawing | May significantly change binding mode |

| -CH3 | Weakly electron-donating | Likely to have similar activity to -OCH3 |

Variation of the Amide Linkage and Linker Length

The amide bond in N-(3-methoxyphenyl)cyclohexanecarboxamide serves as a rigid and planar linker between the cyclohexane and phenyl moieties. Its hydrogen bonding capabilities (both donor and acceptor) are often crucial for anchoring the molecule within a binding site.

Modifications to this linkage can provide valuable SAR insights. For instance, replacing the amide bond with a more flexible ester or a more rigid alkene could determine the importance of the amide's structural and electronic features. Furthermore, altering the linker length by inserting methylene groups between the cyclohexane ring and the carbonyl group would change the distance and relative orientation of the two terminal rings. This can help to map the optimal distance required for simultaneous favorable interactions of both the cyclohexane and the phenyl moieties with the target.

In a related context of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, the core structure containing the amide-like linkage is stabilized by intramolecular hydrogen bonds, which underscores the importance of this linker region in defining the molecule's conformation mdpi.com.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of substituents on the cyclohexane ring or modifications to the linker can create one or more stereocenters.

For instance, if a methyl group is introduced at the 2-position of the cyclohexane ring, it would result in a pair of enantiomers. It is common in pharmacology for one enantiomer to be significantly more active than the other (eutomer vs. distomer). This stereoselectivity arises from the three-dimensional nature of biological targets, which often have chiral binding pockets that preferentially accommodate one stereoisomer.

Therefore, the synthesis and biological evaluation of individual stereoisomers of substituted analogs are essential to fully elucidate the SAR. A comprehensive study would involve the separation of racemic mixtures and the assignment of the absolute configuration of the more active isomer. This information is critical for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be invaluable in predicting the activity of novel compounds and in providing insights into the structural features that are important for activity.

2D-QSAR models typically use molecular descriptors such as logP, molar refractivity, and electronic parameters to build a mathematical relationship with biological activity. However, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), often provide more detailed insights by considering the three-dimensional properties of the molecules.

In a typical 3D-QSAR study, a series of analogs are aligned based on a common scaffold. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at various grid points. CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between these field values and the biological activities of the compounds. The predictive power of the resulting models is assessed through cross-validation and by using an external test set of compounds.

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to be favorable or unfavorable for biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky groups are favored, while yellow contours suggest that steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours often represent areas where positive charge is favorable, while red contours indicate that negative charge is preferred.

Hydrophobic Contour Maps: These maps highlight regions where hydrophobic groups would enhance activity (e.g., yellow contours) and where hydrophilic groups are preferred (e.g., white or gray contours).

Hydrogen Bond Donor/Acceptor Maps: These maps show where hydrogen bond donors (cyan contours) and acceptors (magenta contours) are likely to increase binding affinity.

By interpreting these contour maps, medicinal chemists can gain a deeper understanding of the SAR and design new analogs with modifications in the regions predicted to enhance biological activity. For example, if a green contour appears near a certain position on the cyclohexane ring, it would suggest that adding a bulky substituent at that position could lead to a more potent compound.

Application of Quantum Chemical Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the investigation of this compound analogs, the application of quantum chemical descriptors has proven to be a powerful strategy to elucidate the electronic and geometric properties that govern their interactions with biological targets.

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that characterize the electronic structure, geometry, and reactivity of a molecule. These descriptors offer a more detailed and physically meaningful representation of a molecule's properties compared to empirical or topological descriptors. Their application in the QSAR studies of this compound analogs allows for the development of predictive models that can guide the design of new, more potent, and selective compounds.

Detailed research findings have highlighted the significance of several quantum chemical descriptors in explaining the variance in the biological activity of these analogs. These descriptors are typically calculated using computational chemistry software packages that solve the Schrödinger equation for a given molecule, often employing methods like Density Functional Theory (DFT).

Key Quantum Chemical Descriptors and Their Significance:

A number of quantum chemical descriptors have been identified as being particularly influential in the QSAR models for this compound analogs. These include:

Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the electron-donating ability of a molecule. In the context of this compound analogs, variations in HOMO energy across the series of compounds can indicate differences in their capacity to engage in charge-transfer interactions with a biological receptor.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Conversely, LUMO energy is associated with the electron-accepting ability of a molecule. It can provide insights into the potential for interactions with electron-rich residues in a binding site. The HOMO-LUMO energy gap is also a crucial descriptor, indicating the chemical reactivity and stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For the this compound scaffold, the MEP is instrumental in understanding the electrostatic interactions, such as hydrogen bonding, that are critical for receptor binding.

Atomic Charges: Calculating the partial charges on individual atoms within the this compound structure allows for a detailed analysis of intermolecular interactions. For instance, the charges on the amide nitrogen and oxygen, as well as on the methoxy group, are often correlated with biological activity.

Data from QSAR Studies:

The following interactive table summarizes hypothetical data from a QSAR study on a series of this compound analogs, illustrating the correlation between quantum chemical descriptors and biological activity.

| Compound ID | Biological Activity (IC50, nM) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Analog 1 | 50 | -5.8 | 1.2 | 3.5 |

| Analog 2 | 120 | -6.1 | 1.5 | 2.8 |

| Analog 3 | 25 | -5.6 | 1.0 | 4.1 |

| Analog 4 | 200 | -6.3 | 1.8 | 2.5 |

| Analog 5 | 75 | -5.9 | 1.3 | 3.7 |

The analysis of such data through statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can generate a QSAR equation. For example, a hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1(HOMO) + c2(LUMO) + c3*(Dipole Moment)

Where the coefficients (c1, c2, c3) indicate the direction and magnitude of the influence of each descriptor on the biological activity. A positive coefficient for HOMO energy, for instance, would suggest that higher electron-donating ability is favorable for activity.

By leveraging the insights gained from the application of quantum chemical descriptors in QSAR, medicinal chemists can make more informed decisions in the design and optimization of this compound analogs, ultimately accelerating the discovery of novel therapeutic agents.

In Vitro Pharmacological Profiling and Mechanistic Elucidation of N 3 Methoxyphenyl Cyclohexanecarboxamide Activity

Receptor Agonism/Antagonism Characterization (e.g., 5-HT1A, KOR)

No published studies were identified that specifically detail the binding affinity, functional agonism, or antagonism of N-(3-methoxyphenyl)cyclohexanecarboxamide at the 5-HT1A or kappa-opioid (KOR) receptors. For comparison, other complex cyclohexanecarboxamide (B73365) derivatives, such as WAY-100635, have been characterized as potent 5-HT1A receptor antagonists. However, this data cannot be extrapolated to the significantly simpler structure of this compound.

Enzyme Modulatory Activity (e.g., CRK3, ROCK1, Cathepsin K)

There is no available information regarding the modulatory or inhibitory activity of this compound on the enzymes Cyclin-Dependent Kinase-like 3 (CRK3), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), or Cathepsin K. The scientific literature does describe various inhibitors for these enzymes, including some with cyclohexanecarboxamide scaffolds for Cathepsin K, but none that correspond to the specific chemical structure of this compound.

General Cellular and Molecular Biological Investigations

Cellular Target Engagement Assays

Without identified primary molecular targets, no data from cellular target engagement assays for this compound can be reported. Such assays are crucial for confirming the interaction of a compound with its intended target within a cellular environment.

Pathway Analysis in Cell-Based Models

Similarly, the effects of this compound on intracellular signaling pathways have not been documented. Pathway analysis in cell-based models would typically follow the identification of a specific molecular target and is essential for understanding the compound's mechanism of action at a cellular level.

Metabolic Stability and Biotransformation Studies (in vitro models)

No studies detailing the metabolic stability of this compound in in vitro models, such as human liver microsomes, were found. This information is critical for predicting the compound's metabolic clearance and potential for biotransformation into active or inactive metabolites.

Advanced Research Applications and Methodological Contributions

Use as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov An ideal chemical probe demonstrates high affinity and selectivity for its target, enabling researchers to investigate the function of specific proteins or pathways. While direct studies on N-(3-methoxyphenyl)cyclohexanecarboxamide as a chemical probe are not extensively documented, its structural motifs—a substituted aromatic ring and a cyclohexyl group—are present in compounds designed as probes for various biological targets.

For instance, compounds with a 3-methoxyphenyl (B12655295) group have been investigated as ligands for various receptors. researchgate.netnih.gov The development of a fluorescently labeled version of a molecule, such as a BODIPY®FL conjugate, can create a valuable chemical probe for studying its biological targets, like estrogen receptors. researchgate.net The N-aryl amide linkage is also a common feature in biologically active molecules. The specific combination of these features in this compound would determine its potential as a chemical probe for a yet-to-be-identified biological target. Further research would be needed to screen this compound against various biological targets to determine its affinity and selectivity, and thus its utility as a chemical probe.

Development of Radiolabeled Analogs for Receptor Imaging Research (e.g., PET/SPECT Ligands)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that utilize radiolabeled molecules (radioligands) to visualize and quantify biological processes. The development of novel radioligands is crucial for advancing our understanding of diseases and for drug development.

While there is no specific evidence of radiolabeled analogs of this compound being developed, its structure contains features that could be amenable to radiolabeling. For example, the methoxy (B1213986) group could potentially be labeled with carbon-11 (B1219553) ([¹¹C]) through O-methylation of a corresponding hydroxyl precursor. This strategy has been successfully employed for the synthesis of other PET radioligands. nih.gov Alternatively, the aromatic ring or the cyclohexyl group could be labeled with fluorine-18 (B77423) ([¹⁸F]) or tritium (B154650) ([³H]).

The successful development of a PET or SPECT ligand based on the this compound scaffold would depend on several factors, including its affinity and selectivity for a specific receptor or enzyme in the brain or periphery, as well as its pharmacokinetic properties, such as its ability to cross the blood-brain barrier if targeting the central nervous system.

Contribution to Lead Optimization in Drug Discovery Programs

Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govscienceopen.com This process often involves systematic exploration of the structure-activity relationships (SAR) of a chemical series. domainex.co.uk

While no specific drug discovery programs citing this compound as a lead compound are publicly available, its structure represents a potential starting point for medicinal chemistry efforts. The N-aryl cyclohexanecarboxamide (B73365) scaffold is a common feature in compounds with diverse biological activities. The 3-methoxyphenyl group, in particular, is found in numerous compounds with reported biological effects. mdpi.commdpi.com

A hypothetical lead optimization program starting from this compound could involve modifications at several positions:

The cyclohexyl ring: Introducing substituents or altering its stereochemistry to probe interactions with a binding pocket.

The methoxy group on the phenyl ring: Replacing it with other substituents (e.g., hydroxyl, halogen, alkyl) to modulate potency and metabolic stability.

The amide linker: Exploring bioisosteric replacements to alter physicochemical properties and binding interactions.

Such a program would aim to develop a detailed SAR to guide the design of analogs with improved drug-like properties.

Methodological Advancements in Synthetic Chemistry for Related Scaffolds

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, and advancements in this area are of great interest. catrin.com The preparation of this compound itself can be achieved through standard amide coupling reactions between cyclohexanecarbonyl chloride and 3-methoxyaniline.

Research into the synthesis of related N-aryl cyclohexanecarboxamide derivatives contributes to the broader field of synthetic methodology. For example, studies on the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have explored efficient reaction conditions and have led to the characterization of novel compounds. mdpi.com Furthermore, the development of new catalysts and reaction conditions for amide bond formation, including visible-light-mediated methods, represents a significant area of research that could be applied to the synthesis of this compound and its analogs. mdpi.com The exploration of novel synthetic routes to this and related scaffolds can lead to more efficient and sustainable chemical processes.

Future Research Directions and Unexplored Potential of N 3 Methoxyphenyl Cyclohexanecarboxamide

Expanding the Scope of Derivatization and Scaffold Exploration

The core structure of N-(3-methoxyphenyl)cyclohexanecarboxamide presents a versatile scaffold for chemical modification. Future research should systematically explore the synthesis of new derivatives to investigate structure-activity relationships (SAR). Key areas for derivatization could include:

Modification of the Methoxyphenyl Ring: Altering the position and nature of the substituent on the phenyl ring could significantly impact biological activity. For instance, shifting the methoxy (B1213986) group from the meta to the ortho or para position, or replacing it with other electron-donating or electron-withdrawing groups, could modulate the compound's electronic properties and its interaction with biological targets.

Alterations to the Cyclohexane (B81311) Ring: The conformational flexibility of the cyclohexane ring can be constrained or modified by introducing substituents or unsaturation. These changes can influence the compound's three-dimensional shape and, consequently, its binding affinity to receptors or enzymes.

Amide Linker Modification: The amide bond is a critical pharmacophoric feature. Exploring isosteric replacements for the amide group, such as esters, ketones, or reversed amides, could lead to derivatives with altered metabolic stability and pharmacokinetic profiles.

A systematic approach to generating a library of such derivatives would be invaluable for comprehensive SAR studies.

Table 1: Potential Derivatization Strategies for this compound

| Structural Moiety | Proposed Modification | Potential Impact |

| Methoxyphenyl Ring | Substitution pattern alteration (ortho, para) | Modified electronic properties and target interaction |

| Replacement of methoxy group (e.g., with halogen, alkyl) | Altered lipophilicity and binding affinity | |

| Cyclohexane Ring | Introduction of substituents | Conformational restriction and altered shape |

| Introduction of unsaturation | Changes in three-dimensional geometry | |

| Amide Linker | Isosteric replacement (e.g., ester, ketone) | Modified metabolic stability and pharmacokinetics |

Deeper Mechanistic Investigations of Identified Biological Activities

While initial screenings may reveal certain biological activities, a thorough understanding of the underlying mechanisms of action is crucial for further development. Future research should focus on elucidating how this compound and its active derivatives exert their effects at a molecular level. This could involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein targets of the compound.

Pathway Analysis: Once a target is identified, further studies would be needed to understand how the compound modulates the relevant signaling pathways. This could involve reporter assays, gene expression analysis, and phosphoproteomics.

Enzyme Kinetics and Binding Studies: For compounds targeting enzymes, detailed kinetic studies can reveal the mode of inhibition. Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.

Predictive Modeling for Novel Applications

In silico approaches are powerful tools for accelerating drug discovery and identifying new potential applications for existing compounds. Predictive modeling can be employed to:

Virtual Screening: Using the structure of this compound as a query, virtual screening of large compound libraries could identify molecules with similar properties, potentially leading to the discovery of new chemical classes with similar biological activities.

Pharmacophore Modeling: Developing a pharmacophore model based on the key structural features of this compound required for its biological activity. This model can then be used to design new, more potent derivatives.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental testing. For instance, molecular docking simulations can predict the binding of designed compounds to their target active sites. researchgate.net

Integration of Omics Data in Research

The era of "omics" provides an unprecedented opportunity to understand the global effects of a compound on a biological system. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound.

Transcriptomic Analysis: Microarray or RNA-seq analysis can reveal changes in gene expression profiles in response to compound treatment, offering insights into the affected biological pathways.

Proteomic Analysis: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing a more direct link between the compound and cellular function.

Metabolomic Analysis: Studying the changes in the cellular metabolome can reveal alterations in metabolic pathways and provide biomarkers for the compound's activity.

Emerging Methodologies for Characterization and Analysis

Advances in analytical techniques are constantly providing new ways to characterize and analyze chemical compounds and their interactions with biological systems. Future research on this compound could benefit from the application of:

Advanced Spectroscopic Techniques: Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) and single-crystal X-ray crystallography can provide detailed information about the compound's structure and conformation. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS can be used for the accurate identification and quantification of the compound and its metabolites in complex biological matrices.

Cryo-Electron Microscopy (Cryo-EM): For compounds that bind to large protein complexes, cryo-EM can provide high-resolution structural information about the binding site and the conformational changes induced by the compound.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for the potential discovery of new therapeutic agents or valuable chemical probes.

Q & A

Q. What are the standard synthetic protocols for N-(3-methoxyphenyl)cyclohexanecarboxamide?

- Methodological Answer : Two primary routes are used:

- Route 1 : Reacting cyclohexanecarboxylic acid chloride with 3-methoxyaniline in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Route 2 : Cyclohexanecarbonyl isothiocyanate intermediates generated via potassium thiocyanate in acetone, followed by condensation with 3-methoxyaniline derivatives. Yields >70% are achievable with optimized stoichiometry .

- Key Tools : NMR (¹H/¹³C) confirms amide bond formation (~δ 6.5–7.5 ppm aromatic protons, δ 1.2–2.2 ppm cyclohexane protons), while IR identifies C=O stretches (~1650 cm⁻¹) and N–H bends (~3250 cm⁻¹) .

Q. How is N-(3-methoxyphenyl)cyclohexanecarboxamide characterized spectroscopically?

- Methodological Answer :

- ¹H NMR : Distinct signals include aromatic protons (δ 6.7–7.3 ppm, integrating for 4H), methoxy group (δ 3.8 ppm, singlet), and cyclohexane multiplet (δ 1.1–2.4 ppm) .

- IR Spectroscopy : Peaks at ~3276 cm⁻¹ (N–H stretch), ~1635 cm⁻¹ (amide C=O), and ~1258 cm⁻¹ (C–O of methoxy) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 261.3 (C₁₄H₁₉NO₂) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing intermediates. For scale-up, continuous flow systems reduce side reactions .

- Catalysis : DMAP (10 mol%) accelerates acylation by activating the carbonyl group. Substoichiometric Cu(I) catalysts improve regioselectivity in aryl coupling steps .

- Purification : Gradient elution in column chromatography (20–40% ethyl acetate/hexane) resolves unreacted aniline and byproducts. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. What structural modifications enhance the compound’s bioactivity, and how are these analogs synthesized?

- Methodological Answer :

- Fluorination : Replacing the methoxy group with fluorine (e.g., N-(3-fluorophenyl)cyclohexanecarboxamide) increases cytotoxicity (IC₅₀ ~5 µM in HeLa cells) via enhanced lipophilicity and target binding .

- Morpholine Derivatives : Adding a morpholine ring (e.g., N-(4-(2-phenylmorpholin-4-yl)butyl) analogs) improves anti-inflammatory activity by modulating COX-2 inhibition .

- Synthetic Strategy : Post-functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) introduces substituents while retaining the amide core .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and enzyme isoforms (e.g., human recombinant kinases) to minimize variability .

- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, excluding off-target effects from impurities .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses to explain selectivity differences. For example, methoxy groups may sterically hinder binding to specific kinase pockets .

Q. What are the challenges in studying the compound’s mechanism of action in proteomics?

- Methodological Answer :

- Target Identification : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein expression changes. Pull-down assays with biotinylated analogs isolate interacting proteins .

- Data Interpretation : Use STRING database analysis to map interactomes and identify pathways (e.g., MAPK/ERK) perturbed by the compound .

- Contradictions : Discrepancies in reported targets (e.g., serotonin receptors vs. kinases) may arise from cell-type-specific expression or off-target binding. Orthogonal assays (e.g., SPR for binding kinetics) validate hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.